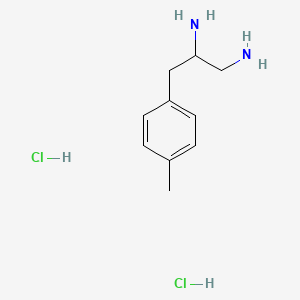

3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS Number: 2126160-81-2 . It has a molecular weight of 237.17 and is used in scientific research due to its unique properties. It is suitable for various applications, including drug synthesis and catalysis.

Molecular Structure Analysis

The InChI code for “3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a salt . Unfortunately, the search results do not provide additional physical and chemical properties for this specific compound.Aplicaciones Científicas De Investigación

1. Polymer Degradation and Stability

A study by Grassie, Guy, and Tennent (1986) investigated the thermal degradation of a commercial epoxy resin prepared with bisphenol-A, epichlorhydrin, and ethylene diamine. Key degradation products identified include hydrogen, methane, ethane, propene, ammonia, methylamine, water, phenol, cresols, and various other compounds. This research aids in understanding the stability and degradation pathways of epoxy resins, which can impact their applications in various industries (Grassie, Guy, & Tennent, 1986).

2. Macromolecular Chemistry and Physics

Kricheldorf and Awe (1989) conducted research on nematic polyurethanes derived from various compounds, including 1,2-bis(4-piperidinyl)ethane and 1,3-bis(4-piperidinyl)propane. The study explored the inherent viscosities, thermostability, and crystalline properties of these polyurethanes, providing valuable insights into their potential applications in materials science (Kricheldorf & Awe, 1989).

3. European Polymer Journal

Liaw, Liaw, and Tsai (1997) synthesized polyimides using a diamine-containing oxyethylene unit. These polyimides exhibited various mechanical properties and excellent solubility in organic solvents. Their thermal stability was also evaluated, demonstrating their potential for use in high-performance materials (Liaw, Liaw, & Tsai, 1997).

4. Journal of Molecular Catalysis A-chemical

Gao et al. (1999) studied the asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes with aminophosphine ligands. This research highlights the use of these compounds in catalytic processes, which can be significant in the development of pharmaceuticals and fine chemicals (Gao et al., 1999).

5. Insulating Materials

Bei (2007) researched the synthesis and application of a tetramethyl bisphenol A type diamine monomer in polyimide and its use in two-layer flexible copper clad laminate. The study demonstrated the material's soldering resistance and low water absorption, indicating its utility in electrical insulation and electronics (Bei, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-methylphenyl)propane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPRJGUXXOSIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)

![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)

![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)

![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)